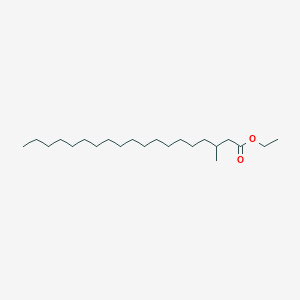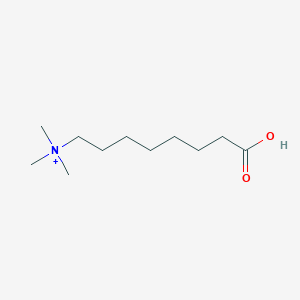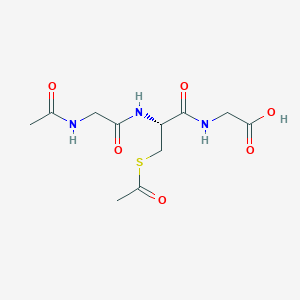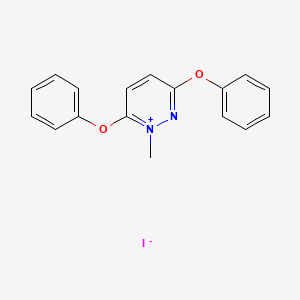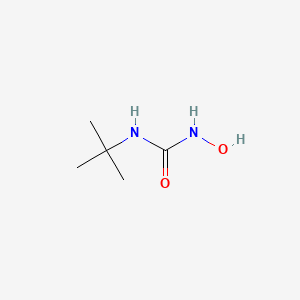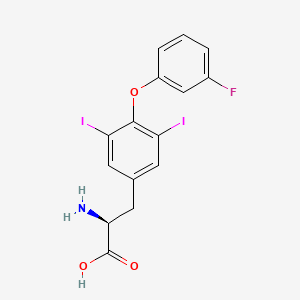
O-(3-Fluorophenyl)-3,5-diiodo-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(3-Fluorophenyl)-3,5-diiodo-L-tyrosine is a synthetic compound that belongs to the class of halogenated tyrosine derivatives It is characterized by the presence of fluorine and iodine atoms attached to the phenyl ring and tyrosine backbone, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-Fluorophenyl)-3,5-diiodo-L-tyrosine typically involves the iodination of L-tyrosine followed by the introduction of a fluorophenyl group. The iodination can be achieved using iodine and an oxidizing agent such as sodium iodate under acidic conditions. The fluorophenyl group can be introduced through a nucleophilic substitution reaction using 3-fluorophenylboronic acid and a suitable coupling reagent like palladium catalyst in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and coupling reactions. The process would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
O-(3-Fluorophenyl)-3,5-diiodo-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can remove the iodine atoms, leading to deiodinated products.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium azide or thiol compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce deiodinated tyrosine analogs.
科学的研究の応用
O-(3-Fluorophenyl)-3,5-diiodo-L-tyrosine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can serve as a probe for studying enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced fluorescence or binding affinity.
作用機序
The mechanism of action of O-(3-Fluorophenyl)-3,5-diiodo-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms can enhance the compound’s binding affinity and specificity by forming strong interactions with the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
O-(3-Fluorophenyl)-L-tyrosine: Lacks the iodine atoms, resulting in different reactivity and binding properties.
3,5-Diiodo-L-tyrosine: Lacks the fluorophenyl group, affecting its overall chemical behavior and applications.
O-(3-Chlorophenyl)-3,5-diiodo-L-tyrosine: Similar structure but with chlorine instead of fluorine, leading to different electronic and steric effects.
Uniqueness
O-(3-Fluorophenyl)-3,5-diiodo-L-tyrosine is unique due to the combination of fluorine and iodine atoms, which confer distinct chemical and biological properties. The presence of these halogens can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various research and industrial applications.
特性
CAS番号 |
62901-41-1 |
|---|---|
分子式 |
C15H12FI2NO3 |
分子量 |
527.07 g/mol |
IUPAC名 |
(2S)-2-amino-3-[4-(3-fluorophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C15H12FI2NO3/c16-9-2-1-3-10(7-9)22-14-11(17)4-8(5-12(14)18)6-13(19)15(20)21/h1-5,7,13H,6,19H2,(H,20,21)/t13-/m0/s1 |
InChIキー |
OAGWPANXYJOAFZ-ZDUSSCGKSA-N |
異性体SMILES |
C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I |
正規SMILES |
C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14499690.png)
![5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol](/img/structure/B14499699.png)
![3-{[2-(Pyridin-3-yl)piperidin-1-yl]methyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B14499704.png)
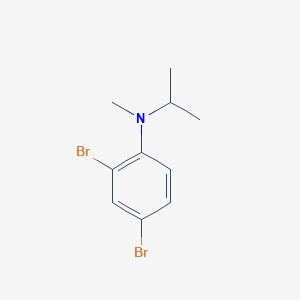
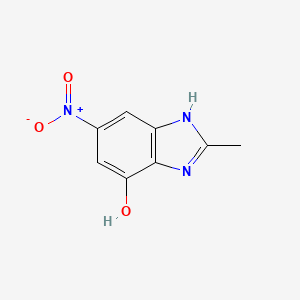
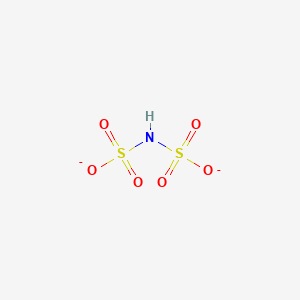
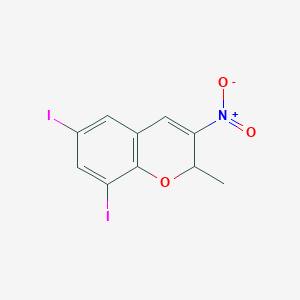
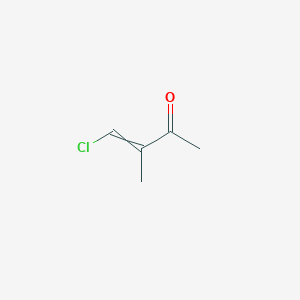
![1-Bromo-4-[(4-undecylphenyl)ethynyl]benzene](/img/structure/B14499747.png)
